molecular formula C12H12O2 B8320293 3-Methyl-5-phenyl-2,4-pentadienoic acid

3-Methyl-5-phenyl-2,4-pentadienoic acid

Cat. No. B8320293
M. Wt: 188.22 g/mol
InChI Key: QBUCMPDJJMSFCR-UHFFFAOYSA-N
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Patent
US07902259B2

Procedure details

To a stirred solution of 3-methyl-5-phenyl-2,4-pentadienal (16.5 g) in ethanol (330 mL) was added dropwise a solution of silver nitrate (19.28 g) in water (160 mL) followed by dropwise addition of an aqueous sodium hydroxide (25 g, 80 mL) solution. The resulting mixture was allowed to stir for an additional five hours and then filtered. The solid was washed with ethanol. The combined filtrate was concentrated in vacuum. The residue was dissolved in water (200 mL). The aqueous solution was extracted with ether (300 mL) twice and acidified with 6 N hydrochloric acid (74 mL). The solid formed was filtered and recrystallized from methanol (40 mL) to yield 2.65 g of the desired 3-methyl-5-phenyl-2,4-pentadienoic acid. 1H NMR (acetone-d6, 300 MHz), δ (ppm) 7.60 (d, 2H), 7.35 (m, 3H), 7.06 (m, 2H), 6.02 (broad s, 1H), 2.50 (s, 3H).
Name
3-methyl-5-phenyl-2,4-pentadienal
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
19.28 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[CH:3][CH:4]=[O:5].[OH-:14].[Na+]>C(O)C.O.[N+]([O-])([O-])=O.[Ag+]>[CH3:1][C:2]([CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[CH:3][C:4]([OH:14])=[O:5] |f:1.2,5.6|

Inputs

Step One
Name
3-methyl-5-phenyl-2,4-pentadienal
Quantity
16.5 g
Type
reactant
Smiles
CC(=CC=O)C=CC1=CC=CC=C1
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
160 mL
Type
solvent
Smiles
O
Name
Quantity
19.28 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for an additional five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (300 mL) twice
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol (40 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(=CC(=O)O)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07902259B2

Procedure details

To a stirred solution of 3-methyl-5-phenyl-2,4-pentadienal (16.5 g) in ethanol (330 mL) was added dropwise a solution of silver nitrate (19.28 g) in water (160 mL) followed by dropwise addition of an aqueous sodium hydroxide (25 g, 80 mL) solution. The resulting mixture was allowed to stir for an additional five hours and then filtered. The solid was washed with ethanol. The combined filtrate was concentrated in vacuum. The residue was dissolved in water (200 mL). The aqueous solution was extracted with ether (300 mL) twice and acidified with 6 N hydrochloric acid (74 mL). The solid formed was filtered and recrystallized from methanol (40 mL) to yield 2.65 g of the desired 3-methyl-5-phenyl-2,4-pentadienoic acid. 1H NMR (acetone-d6, 300 MHz), δ (ppm) 7.60 (d, 2H), 7.35 (m, 3H), 7.06 (m, 2H), 6.02 (broad s, 1H), 2.50 (s, 3H).
Name
3-methyl-5-phenyl-2,4-pentadienal
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
19.28 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[CH:3][CH:4]=[O:5].[OH-:14].[Na+]>C(O)C.O.[N+]([O-])([O-])=O.[Ag+]>[CH3:1][C:2]([CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[CH:3][C:4]([OH:14])=[O:5] |f:1.2,5.6|

Inputs

Step One
Name
3-methyl-5-phenyl-2,4-pentadienal
Quantity
16.5 g
Type
reactant
Smiles
CC(=CC=O)C=CC1=CC=CC=C1
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
160 mL
Type
solvent
Smiles
O
Name
Quantity
19.28 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for an additional five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (300 mL) twice
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol (40 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(=CC(=O)O)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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